molecular formula C13H10N2O2S B2559497 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol CAS No. 692732-74-4

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol

Cat. No.: B2559497
CAS No.: 692732-74-4
M. Wt: 258.3
InChI Key: SVIDSHZMSOCYSJ-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group attached to the benzofuran ring and a pyrimidinethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the pyrimidinethiol ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is unique due to the presence of both the benzofuran and pyrimidinethiol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(7-methoxy-1-benzofuran-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDSHZMSOCYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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